4-(4-(Methoxymethyl)phenyl)but-3-en-2-one
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Overview
Description
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is a derivative of phenylbutenone, characterized by the presence of a methoxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as solid bases can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 4-(4-(Methoxymethyl)phenyl)butanoic acid or 4-(4-(Methoxymethyl)phenyl)butan-2-one.
Reduction: Formation of 4-(4-(Methoxymethyl)phenyl)butan-2-ol or 4-(4-(Methoxymethyl)phenyl)butane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)but-3-en-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of a methoxymethyl group, leading to variations in its biological activity and applications.
4-Phenylbut-3-en-2-one: The simplest derivative, without any substituents on the phenyl ring, used as a starting material for synthesizing more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-[4-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h3-8H,9H2,1-2H3/b4-3+ |
InChI Key |
COFFVHIYAIRKBV-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)COC |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
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